Cas no 4133-72-6 (5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester)

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester is a halogenated aromatic ester with potential utility as an intermediate in organic synthesis and pharmaceutical development. Its structure, featuring bromo and fluoro substituents adjacent to a hydroxyl group, offers reactivity for selective functionalization, making it valuable for constructing complex molecules. The methyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. This compound may serve as a precursor in the synthesis of bioactive molecules, particularly those requiring halogenated aromatic frameworks. Its stability under standard conditions ensures ease of handling in laboratory settings. Careful consideration of its reactivity profile is advised for optimal application in synthetic workflows.
5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester structure
4133-72-6 structure
Product Name:5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester
CAS No:4133-72-6
MF:C8H6BrFO3
MW:249.0338
MDL:MFCD27939807
CID:3027945
PubChem ID:67234801
Update Time:2025-06-29

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • 5-BroMo-4-fluoro-2-hydroxy-benzoic acid Methyl ester
    • methyl 5-bromo-4-fluoro-2-hydroxybenzoate
    • MCMGUPTVQMMNDL-UHFFFAOYSA-N
    • FCH2491683
    • PC501178
    • methyl-5-bromo-4-fluoro-2-hydroxybenzoate
    • AKOS027427596
    • methyl5-bromo-4-fluoro-2-hydroxybenzoate
    • CS-0102033
    • AS-43942
    • SCHEMBL1977588
    • 4133-72-6
    • MFCD27939807
    • 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester
    • MDL: MFCD27939807
    • Inchi: 1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3
    • InChI Key: MCMGUPTVQMMNDL-UHFFFAOYSA-N
    • SMILES: BrC1=C(C([H])=C(C(C(=O)OC([H])([H])[H])=C1[H])O[H])F

Computed Properties

  • Exact Mass: 247.94843g/mol
  • Monoisotopic Mass: 247.94843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 271.2±35.0 °C at 760 mmHg
  • Flash Point: 117.8±25.9 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester Security Information

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5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester Suppliers

Amadis Chemical Company Limited
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(CAS:4133-72-6)5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester
Order Number:A930396
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:00
Price ($):175.0
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Additional information on 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester

Professional Introduction to 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester (CAS No. 4133-72-6)

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester, with the CAS number 4133-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its bromo and fluoro substituents on a benzoic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester contribute to its versatility in chemical reactions. The presence of both bromine and fluorine atoms enhances its reactivity, making it a suitable candidate for further functionalization. These substituents are particularly useful in medicinal chemistry due to their ability to influence the electronic properties and metabolic stability of drug candidates.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from halogenated benzoic acid derivatives. The combination of bromo and fluoro groups in 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester aligns with current trends in drug discovery, where such structural motifs are often employed to improve binding affinity and selectivity. This compound has been explored in the synthesis of potential inhibitors for various biological targets, including enzymes and receptors involved in metabolic diseases and cancer.

One of the most compelling aspects of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester is its role as a key intermediate in the preparation of more complex molecules. Researchers have utilized this compound to develop novel analogs with enhanced pharmacological properties. For instance, studies have demonstrated its utility in the synthesis of small-molecule inhibitors targeting kinases and other enzymes implicated in signal transduction pathways. These inhibitors have shown promise in preclinical studies, highlighting the potential of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester as a building block for future therapeutics.

The< strong>fluorine-containing moiety in particular has been extensively studied for its impact on drug-like properties such as lipophilicity, metabolic stability, and binding affinity. The introduction of fluorine atoms can significantly alter the pharmacokinetic profile of a drug candidate, often leading to improved bioavailability and prolonged half-life. In the context of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester, the fluoro group contributes to these desirable characteristics, making it an attractive scaffold for medicinal chemists.

The< strong>bromo-substituent also plays a crucial role in the reactivity and functionality of this compound. Bromine is known to be a versatile handle for further chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools in organic synthesis, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The presence of both bromo and fluoro groups makes 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester an exceptionally useful intermediate for constructing novel heterocyclic compounds.

In recent research, scientists have leveraged the unique properties of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester to develop new strategies for modulating biological pathways. For example, studies have focused on its potential use in creating inhibitors targeting protein-protein interactions involved in inflammatory diseases. The hydroxyl group at the 2-position provides an additional site for functionalization, allowing researchers to tailor the compound's properties for specific biological applications.

The< strong>methyl ester moiety at the carboxyl position is another key feature that contributes to the versatility of this compound. Ester groups are commonly used in medicinal chemistry due to their ease of hydrolysis under physiological conditions, which can be advantageous for drug delivery and metabolism. The methyl ester form also enhances solubility and stability, making it easier to handle and purify during synthetic procedures.

The synthesis< strong>CAS No. 4133-72-6

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Amadis Chemical Company Limited
(CAS:4133-72-6)5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester
A930396
Purity:99%
Quantity:5g
Price ($):175.0
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